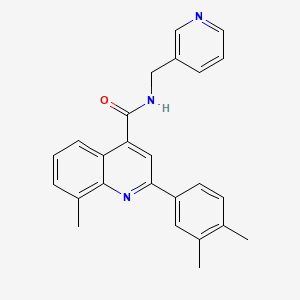![molecular formula C20H29N5O4S B4584875 isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)
isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate
Descripción general
Descripción
Introduction The interest in compounds similar to "isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate" primarily stems from their potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. These compounds often serve as key intermediates in the synthesis of complex molecules with desirable biological or physical properties.
Synthesis Analysis The synthesis of complex molecules like the one often involves multi-step reactions, including the formation of pyrazole derivatives and the subsequent introduction of thiophene and isopropyl groups. Techniques such as cyclization reactions, nucleophilic substitutions, and condensation reactions are common (Bogza et al., 2005; Rajanarendar et al., 2006).
Molecular Structure Analysis The molecular structure of compounds containing pyrazole, thiophene, and isopropyl groups can be characterized using techniques like X-ray crystallography, which provides insight into their 3D conformations and the spatial arrangement of functional groups. This information is crucial for understanding the chemical reactivity and interaction with biological targets (Huang et al., 2009).
Chemical Reactions and Properties Compounds such as the one described exhibit a variety of chemical behaviors depending on the functional groups present. Reactions involving the amino and carboxylate groups can lead to the formation of amides, esters, and other derivatives, which significantly alter the compound's chemical properties and biological activity (Elgemeie et al., 2001).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The compound's structure suggests it could be synthesized through multi-step organic reactions involving aminoazole derivatives, thiophene carboxylates, and pyrazole functionalities. Similar compounds, such as aminoazole derivatives, have been synthesized through reactions involving cyanoacetic acid derivatives, showcasing the versatility of aminoazole-based compounds in organic synthesis (Tanaka et al., 1986). The reactivity of these compounds towards electrophiles, and their potential to form cyclized structures, highlight the synthetic utility of aminoazole and pyrazole moieties in creating complex heterocyclic compounds.
Corrosion Inhibition
Pyrazole derivatives have been investigated for their corrosion inhibition performance for metals in acidic solutions. Studies show that pyranopyrazole derivatives can significantly inhibit mild steel corrosion, with inhibition efficiencies up to 96.1% at certain concentrations (Yadav et al., 2016). These findings suggest that isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate could have potential applications in developing new corrosion inhibitors.
Medicinal Chemistry Applications
In medicinal chemistry, pyrazole derivatives have been synthesized and investigated for various biological activities. For example, novel pyrazole carbaldehyde derivatives have shown potential as antioxidants, anti-breast cancer, and anti-inflammatory agents. Their interaction with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase has been studied, suggesting potential efficacy in treating related diseases (Thangarasu et al., 2019). While the direct biological activity of isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate is not provided, the activity of similar structures suggests potential applications in drug development and pharmacological research.
Propiedades
IUPAC Name |
propan-2-yl 5-carbamoyl-4-methyl-2-[[2-[methyl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O4S/c1-10(2)29-20(28)16-11(3)17(18(21)27)30-19(16)22-15(26)9-24(6)8-14-12(4)23-25(7)13(14)5/h10H,8-9H2,1-7H3,(H2,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDIDOJALUZRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN(C)CC2=C(N(N=C2C)C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 5-carbamoyl-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4584796.png)
![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)
![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)
![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)
![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)
![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)
![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)
